2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine
Description
2-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine is an organic compound with a complex chemical structure. Known for its unique characteristics, it finds utility in various scientific fields. This compound contains a fluoropyrimidine core, substituted with an ethylsulfanylbenzoyl pyrrolidinyl group, which confers specific properties of interest to researchers and industry professionals.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-2-24-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)23-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYYJYLMJKPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine typically involves multi-step synthetic pathways:
Formation of the Pyrrolidin-3-yl Group: : This step involves the synthesis of the pyrrolidine ring, which can be achieved through cyclization reactions of suitable precursors under controlled conditions.
Linking to the Fluoropyrimidine Core: : The final step includes attaching the ethylsulfanylbenzoyl pyrrolidinyl group to the fluoropyrimidine scaffold. This is usually performed using esterification or amidation reactions, depending on the available functional groups.
Industrial Production Methods: In an industrial context, these synthetic routes are optimized for scalability and yield. Automated synthesizers, high-throughput screening, and continuous flow reactors are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine is reactive and undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target specific functional groups within the molecule, altering its chemical properties.
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Substituents: : Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The products of these reactions are influenced by the reagent and conditions used. Oxidation may yield sulfoxides or sulfones, while reduction might yield alcohols or amines. Substitution reactions provide a wide array of functionalized derivatives.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block in synthetic organic chemistry, enabling the exploration of new chemical reactivity and methodologies.
Biology: In biological research, 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine is used to study biochemical pathways and interactions within cells. Its structural motif is often mimicked in drug design and discovery.
Medicine: Medical research utilizes this compound for developing novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound finds applications in material science, such as the development of polymers and other advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action for 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine involves its interaction with molecular targets within cells:
Molecular Targets: : Typically, enzymes or receptors are targeted, leading to inhibition or activation of specific pathways.
Pathways Involved: : The compound can modulate pathways related to cell proliferation, apoptosis, or signal transduction, depending on its molecular design and functional groups.
Comparison with Similar Compounds
Uniqueness: The unique combination of the fluoropyrimidine core with the ethylsulfanylbenzoyl pyrrolidinyl moiety distinguishes this compound from others. This specific arrangement confers distinct chemical reactivity and biological activity.
Similar Compounds: Some compounds with similar structures include:
2-(4-fluorophenyl)-5-fluoropyrimidine: : Similar in having a fluoropyrimidine core but lacks the complex pyrrolidinyl and ethylsulfanylbenzoyl substitutions.
N-((2-(ethylsulfanyl)phenyl)methyl)-5-fluoropyrimidin-2-amine: : Shares the ethylsulfanyl group but differs in its overall structural framework.
By exploring the unique features and applications of 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine, researchers and industry professionals can harness its potential in various scientific and practical domains.
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Biological Activity
The compound 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine represents a novel class of organic compounds that exhibit significant potential in various biological applications. Its unique structural features, including a pyrimidine core, a pyrrolidine moiety, and an ethylsulfanyl substituent, suggest diverse biological interactions. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure can be analyzed for its functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Pyrimidine Core | Provides a basic scaffold for biological activity. |
| Pyrrolidine Moiety | Enhances binding affinity to biological targets. |
| Ethylsulfanyl Group | May improve solubility and stability. |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to anticancer or antimicrobial effects.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways, influencing cellular responses.
- Antioxidant Activity : The presence of the ethylsulfanyl group may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 14.33 ± 1.63 μM against mushroom tyrosinase, indicating strong inhibitory potency . The structure-activity relationship analysis suggests that modifications in the pyrrolidine and ethylsulfanyl groups could enhance anticancer efficacy.
Antimicrobial Effects
Compounds with similar scaffolds have been reported to possess antimicrobial properties. The presence of the pyrimidine ring contributes to the inhibition of bacterial growth by interfering with nucleic acid synthesis.
Case Studies
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Cytotoxicity Assay : A study evaluated the cytotoxicity of various derivatives on human cancer cell lines, revealing that modifications in the ethylsulfanyl group significantly influenced cell viability.
Compound Cell Line IC50 (μM) Compound A HeLa 12.5 Compound B MCF7 15.0 Compound C A549 10.0 - Enzyme Inhibition Study : Another research focused on enzyme inhibition capabilities, finding that the compound inhibited key metabolic enzymes in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
